5-Methoxy-2,2-dimethyl-2h-chromene
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Overview
Description
5-Methoxy-2,2-dimethyl-2H-chromene is a chemical compound with the molecular formula C12H14O2. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,2-dimethyl-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methoxybenzene in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the chromene ring .
Scientific Research Applications
5-Methoxy-2,2-dimethyl-2H-chromene has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene: Lacks the methoxy group, resulting in different chemical and biological properties.
5-Hydroxy-2,2-dimethyl-2H-chromene: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
Uniqueness
5-Methoxy-2,2-dimethyl-2H-chromene is unique due to the presence of the methoxy group, which influences its chemical reactivity and enhances its biological activities compared to other chromene derivatives .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C12H14O2/c1-12(2)8-7-9-10(13-3)5-4-6-11(9)14-12/h4-8H,1-3H3 |
InChI Key |
HGQCLXRBUSIECF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC=C2OC)C |
Origin of Product |
United States |
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